REACTION_CXSMILES
|
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].[NH4+].[Cl-].Cl>[Zn].C1COCC1>[F:13][C:7]([F:14])([CH:1]([OH:5])[CH2:2][CH2:3][CH3:4])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)=O
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at about 25° C. until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
SM1 (304 g, 1.50 mol) was added dropwise at 35° C. without external heating
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to about 5° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 min.
|
Duration
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15 min
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of celite
|
Type
|
WASH
|
Details
|
the filter cake was washed once with MTBE (1 L)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with MTBE (1 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed once with sat. aq. NaHCO3 (1 L), once with sat. aq. NH4Cl (1 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at <50° C. under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 281 g of crude IM1 with 80% GC purity
|
Type
|
DISTILLATION
|
Details
|
The crude IM1 was purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to provide 160 g IM1 with 98% GC purity in 58% GC total yield
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)OCC)(C(CCC)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |